molecular formula C12H12N2O3 B13688593 3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B13688593
M. Wt: 232.23 g/mol
InChI Key: LTSCNDBBWJICBR-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone ring substituted with a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or pyrazinone ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethoxyphenyl)pyrazin-2(1H)-one: Unique due to its specific substitution pattern on the pyrazinone ring.

    2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Pyrazin-2(1H)-one: The core structure without the dimethoxyphenyl substitution.

Uniqueness

This compound is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(11(9)17-2)10-12(15)14-7-6-13-10/h3-7H,1-2H3,(H,14,15)

InChI Key

LTSCNDBBWJICBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC=CNC2=O

Origin of Product

United States

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